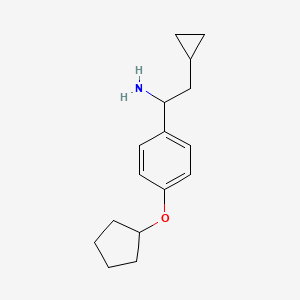

1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine

Description

Properties

Molecular Formula |

C16H23NO |

|---|---|

Molecular Weight |

245.36 g/mol |

IUPAC Name |

1-(4-cyclopentyloxyphenyl)-2-cyclopropylethanamine |

InChI |

InChI=1S/C16H23NO/c17-16(11-12-5-6-12)13-7-9-15(10-8-13)18-14-3-1-2-4-14/h7-10,12,14,16H,1-6,11,17H2 |

InChI Key |

HJVLPBFONWTHDR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)C(CC3CC3)N |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

- Synthesis of 4-Cyclopentyloxyphenyl Intermediate : This intermediate is typically prepared by nucleophilic substitution of 4-hydroxyphenyl derivatives with cyclopentyl bromide or cyclopentyl tosylate under basic conditions. Potassium carbonate in acetone or DMF is commonly used as the base and solvent, respectively, to facilitate the etherification reaction.

Introduction of the 2-Cyclopropylethylamine Side Chain

Reductive Amination Route : One of the most effective methods involves reductive amination of the corresponding ketone or aldehyde precursor with cyclopropylmethylamine. This method offers good control over the amine introduction and can be catalyzed by palladium or other transition metals in the presence of hydrogen.

Alkylation Route : Alternatively, alkylation of 1-(4-cyclopentyloxyphenyl)ethanol or its derivatives with cyclopropyl-containing alkyl halides under strong basic conditions can be employed, followed by amination steps.

Protection and Deprotection Steps

- Protection of amine groups during intermediate synthesis is often necessary to prevent side reactions. Common protecting groups include Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl), which are removed under acidic or basic conditions respectively after key transformations.

Purification Techniques

- Purification is typically achieved by column chromatography using silica gel with gradient elution of hexane/ethyl acetate mixtures. Final product purity is confirmed by NMR and mass spectrometry.

Detailed Research Findings and Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Etherification of 4-hydroxyphenyl derivative | Cyclopentyl bromide, K2CO3, acetone, reflux | 75-85 | High selectivity for para-substitution |

| Reductive amination | Cyclopropylmethylamine, Pd/C, H2, MeOH | 65-78 | Mild conditions preserve stereochemistry |

| Protection of amine | Boc2O, TEA, DCM | 90 | Protects amine during subsequent steps |

| Deprotection | TFA, DCM | 85 | Efficient removal of Boc protecting group |

| Purification | Silica gel chromatography | - | Essential for removing side products and unreacted materials |

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectroscopy are used to confirm the structure and purity of intermediates and final product.

- Mass Spectrometry (MS) : Confirms molecular weight and molecular formula.

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity and monitor reaction progress.

Summary of Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Reductive Amination | High selectivity, mild conditions | Requires hydrogenation setup |

| Alkylation | Straightforward, scalable | Potential for side reactions, requires strong bases |

| Protection/Deprotection | Protects sensitive groups, improves yield | Additional steps increase synthesis time |

Chemical Reactions Analysis

Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The specific products depend on the reaction conditions, but examples include substituted amines or phenols.

Scientific Research Applications

Chemistry: Researchers study this compound’s reactivity and explore its potential as a building block for more complex molecules.

Biology and Medicine: Investigations focus on its effects on biological systems, such as receptor binding or enzyme inhibition.

Industry: While not widely used, it may find applications in pharmaceuticals or materials science.

Mechanism of Action

- The compound’s mechanism of action likely involves interactions with specific molecular targets. For instance, it could bind to receptors, enzymes, or transporters.

- Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Cyclopropyl-2-(2-methylphenyl)ethanamine

Structural Similarities :

- Both compounds feature a cyclopropylethylamine backbone.

- Aromatic substitution (4-cyclopentyloxyphenyl vs. 2-methylphenyl) is present in both.

Key Differences :

Functional Implications :

- The 2-methylphenyl substituent in the analog may reduce metabolic oxidation due to steric hindrance, whereas the ether linkage in the cyclopentyloxy group could introduce susceptibility to enzymatic hydrolysis .

Other Structural Analogs

- SPI009 (1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol): A propanol-amine derivative with a phenoxy group and dichlorophenyl substituent (). Unlike the target compound, SPI009 lacks cyclopropane rings and instead has a hydroxyl group, which may enhance solubility but reduce CNS penetration.

- DMTU Derivatives (1,3-di-m-tolylurea) : Urea-based compounds with aryl groups (). These differ significantly in backbone (urea vs. ethylamine) and lack cyclopropane/cyclopentyloxy motifs, suggesting divergent pharmacological targets.

Biological Activity

1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine, a compound with the molecular formula CHNO, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Structure and Composition

- Molecular Formula : CHNO

- Molecular Weight : 245.37 g/mol

- CAS Number : 1270175-45-5

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Purity | Not specified |

The compound is hypothesized to interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), which could have implications for mood disorders.

Pharmacological Effects

This compound has been studied for several biological activities:

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models, suggesting potential therapeutic applications for mood disorders.

- Neuroprotective Effects : Some studies have shown that cyclopentyl derivatives can protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases.

Study 1: Antidepressant-Like Effects

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in depressive-like behaviors when administered at doses of 10 mg/kg and 20 mg/kg compared to control groups. The mechanism was attributed to increased serotonin levels in the synaptic cleft.

Study 2: Neuroprotection in Oxidative Stress Models

In vitro studies conducted on neuronal cell lines demonstrated that treatment with this compound significantly reduced cell death induced by oxidative stress. The protective effect was linked to the upregulation of antioxidant enzymes, suggesting a potential role in treating neurodegenerative conditions.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with related compounds was conducted.

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Antidepressant, Neuroprotective | [Research Study 1] |

| 1-(3-Methylphenyl)-2-cyclopropylethylamine | Mild antidepressant effects | [Research Study 2] |

| 1-(4-Methoxyphenyl)-2-cyclopropylethylamine | Significant neuroprotective effects | [Research Study 3] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.